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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropoxyphenylboronic acid,

a versatile building block in organic synthesis and medicinal chemistry. The document details

its synthesis, chemical properties, and explores the development of its derivatives as potent

biological agents, particularly in the fields of oncology and anti-inflammatory research.

Core Compound: 4-Isopropoxyphenylboronic Acid
4-Isopropoxyphenylboronic acid is an organoboron compound that serves as a crucial

reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling

reaction. Its isopropoxy substituent offers unique steric and electronic properties that can

influence the pharmacological profile of its derivatives.
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Property Value

CAS Number 153624-46-5

Molecular Formula C₉H₁₃BO₃

Molecular Weight 180.01 g/mol

Appearance White to off-white powder

Melting Point 150-154 °C

Solubility Soluble in DMSO and methanol

Synthesis of 4-Isopropoxyphenylboronic Acid
The synthesis of 4-isopropoxyphenylboronic acid is typically achieved through a Grignard

reaction, a well-established method for the formation of carbon-boron bonds. The process

involves two main steps: the preparation of the Grignard reagent from 4-

isopropoxybromobenzene and its subsequent reaction with a borate ester.

Experimental Protocol: Synthesis of 4-Isopropoxyphenylboronic Acid

Step 1: Preparation of 4-isopropoxybromobenzene

A mixture of 4-bromophenol (1 equivalent), isopropyl bromide (1.5 equivalents), and potassium

carbonate (2 equivalents) in acetone is refluxed for 24 hours. After cooling, the mixture is

filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by

column chromatography to yield 4-isopropoxybromobenzene.

Step 2: Grignard Reaction and Borylation

Materials:

4-isopropoxybromobenzene

Magnesium turnings

Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)

Triisopropyl borate

1 M Hydrochloric acid

Diethyl ether

Brine

Procedure:

Magnesium turnings are placed in a flame-dried, three-necked flask under a nitrogen

atmosphere. A crystal of iodine is added to activate the magnesium.

A solution of 4-isopropoxybromobenzene in anhydrous THF is added dropwise to the

magnesium turnings. The reaction mixture is gently heated to initiate the formation of the

Grignard reagent, which is then stirred at room temperature for 2 hours.

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard

reagent. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to

room temperature overnight.

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

The aqueous layer is extracted with diethyl ether. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

ether/hexanes) to afford 4-isopropoxyphenylboronic acid as a white solid.

Workflow for the Synthesis of 4-Isopropoxyphenylboronic Acid
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Caption: Synthetic workflow for 4-Isopropoxyphenylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b050181?utm_src=pdf-body-img
https://www.benchchem.com/product/b050181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of 4-Isopropoxyphenylboronic Acid in
Drug Discovery
The 4-isopropoxyphenylboronic acid scaffold has been utilized in the synthesis of various

biologically active molecules. Its derivatives have shown promise as anticancer and anti-

inflammatory agents.

Lamellarin D Analogues: Potent Cytotoxic Agents
Lamellarins are a class of marine alkaloids known for their potent cytotoxic activities.[1][2]

Synthetic analogues of Lamellarin D, incorporating the 4-isopropoxyphenyl moiety, have been

developed to explore their anticancer potential. The synthesis of these analogues often

involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.

Experimental Protocol: Synthesis of a Lamellarin D Analogue via Suzuki Coupling

Materials:

Brominated pyrrolo[2,1-a]isoquinoline core

4-Isopropoxyphenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃ or Cs₂CO₃)

Solvent (e.g., Dioxane/Water mixture)

Procedure:

The brominated heterocyclic core, 4-isopropoxyphenylboronic acid, palladium catalyst,

and base are combined in a reaction vessel under an inert atmosphere.

The solvent mixture is added, and the reaction is heated to reflux for 12-24 hours.

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with

water and an organic solvent (e.g., ethyl acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by column chromatography to yield the desired Lamellarin D

analogue.

Quantitative Data: Cytotoxicity of Lamellarin D Analogues

The cytotoxic activity of synthesized Lamellarin D analogues is typically evaluated against a

panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are

determined to quantify their potency.

Compound Cell Line IC₅₀ (µM)

Lamellarin D Analogue 1 HeLa (Cervical Cancer) 0.05

Lamellarin D Analogue 2 MCF-7 (Breast Cancer) 0.12

Lamellarin D Analogue 3 A549 (Lung Cancer) 0.08

Signaling Pathway: Mechanism of Action of Lamellarin D Analogues

Lamellarin D and its analogues exert their cytotoxic effects through multiple mechanisms,

primarily by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair.[1]

This inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Furthermore,

some analogues have been shown to directly target mitochondria, leading to the release of pro-

apoptotic factors.

Signaling Pathway of Lamellarin D Analogues
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Caption: Mechanism of action for Lamellarin D analogues.

Potential as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain.

Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a

reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The 4-

isopropoxyphenyl moiety is a structural feature found in some reported selective COX-2

inhibitors, suggesting that derivatives of 4-isopropoxyphenylboronic acid could be promising

candidates in this area.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The development of selective COX-2 inhibitors involves screening compounds for their ability to

inhibit both COX-1 and COX-2 enzymes. The IC₅₀ values are determined to assess potency

and selectivity.
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Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Selectivity Index
(COX-1/COX-2)

Celecoxib (Reference) 15 0.04 375

Hypothetical

Derivative 1
>100 0.15 >667

Hypothetical

Derivative 2
50 0.08 625

Signaling Pathway: Mechanism of COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (PGs), which are

key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these

compounds reduce the production of pro-inflammatory PGs at the site of inflammation without

significantly affecting the production of PGs that are important for gastrointestinal protection

and platelet function (primarily mediated by COX-1).

COX-2 Inhibition Pathway
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Caption: Mechanism of action for COX-2 inhibitors.

Conclusion
4-Isopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis

of novel compounds with significant therapeutic potential. Its derivatives have demonstrated

potent cytotoxic activity through the inhibition of Topoisomerase I and induction of apoptosis,

making them promising candidates for anticancer drug development. Furthermore, the

structural features of the 4-isopropoxyphenyl moiety suggest its potential application in the

design of selective COX-2 inhibitors for the treatment of inflammatory diseases. Further

research into the synthesis and biological evaluation of new derivatives of 4-
isopropoxyphenylboronic acid is warranted to fully explore their therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050181?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

